Hexafluorocyclobutene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Fluorescent Probes

Scientific Field: Biochemistry

Summary of the Application: Hexafluorocyclobutene is used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold.

Methods of Application: The probes are developed with varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts.

Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD).

Precursor to a Variety of Compounds

Scientific Field: Organic Chemistry

Summary of the Application: Hexafluorocyclobutene is a precursor to a variety of compounds, including squaric acid.

Methods of Application: Hexafluorocyclobutene is prepared in two steps from chlorotrifluoroethylene.

Results or Outcomes: Dechlorination of the latter gives hexafluorocyclobutene.

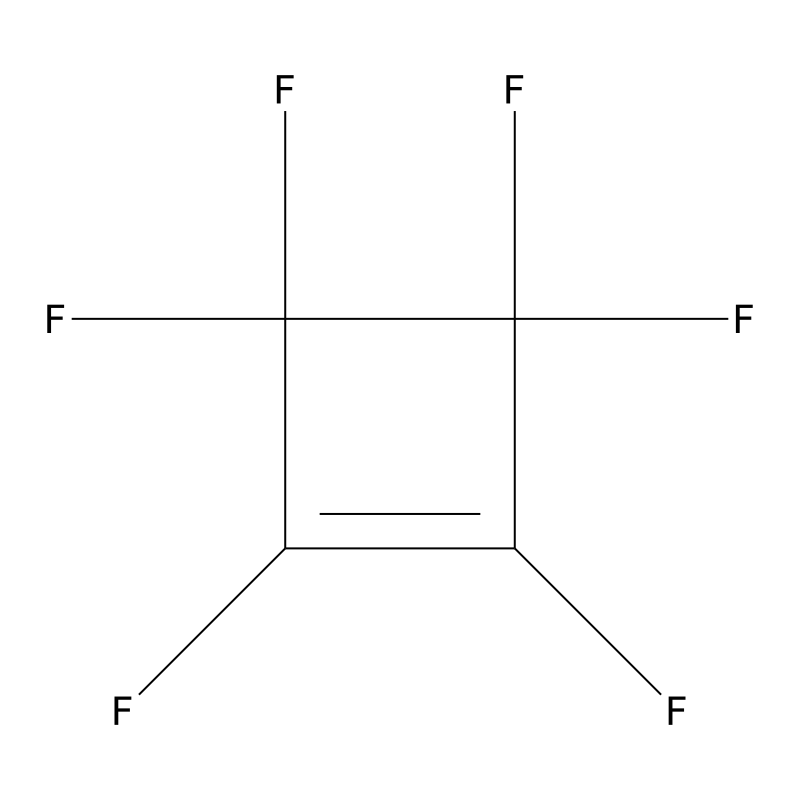

Hexafluorocyclobutene is a synthetic organic compound with the chemical formula . It belongs to the class of perfluorinated compounds, characterized by the presence of six fluorine atoms replacing hydrogen atoms in the cyclobutene structure. This compound is notable for its unique structural properties, including a highly strained four-membered ring, which contributes to its reactivity and potential applications in various fields, particularly in materials science and organic chemistry .

- Thermal Rearrangement: Hexafluorocyclobutene can undergo thermal rearrangement to yield hexafluorobicyclobutane when heated, demonstrating its stability under certain conditions .

- Reactivity with Alkenes: This compound can react with certain alkenes through a concerted mechanism known as "fluorohomoene" reaction, which is classified as a pseudopericyclic process .

- Interaction with Elemental Sulfur: At elevated temperatures (≥ 280 °C), hexafluorocyclobutene interacts with elemental sulfur, leading to mutual conversion and formation of similar products as hexafluorobutadiene .

Hexafluorocyclobutene can be synthesized through several methods:

- Thermal Cyclization: One common method involves the thermal cyclization of hexafluorobutadiene, which leads to the formation of hexafluorocyclobutene under specific conditions .

- Fluorination Reactions: Another approach includes the direct fluorination of cyclobutene or related compounds using fluorinating agents, which results in the substitution of hydrogen atoms with fluorine atoms .

Hexafluorocyclobutene has several applications across different fields:

- Material Science: Due to its unique properties, it is used in the development of advanced materials, including coatings and polymers that require high thermal stability and chemical resistance.

- Organic Synthesis: It serves as an intermediate in various organic synthesis processes, particularly in creating fluorinated compounds that have specific functional properties.

- Atmospheric Chemistry Studies: The compound is also studied for its atmospheric reactivity and potential impacts on environmental chemistry .

Research on interaction studies involving hexafluorocyclobutene primarily focuses on its reactivity with halogens (e.g., chlorine) and hydroxyl radicals. These studies help understand its atmospheric behavior and potential degradation pathways. For instance, it has been observed that hexafluorocyclobutene reacts with chlorine atoms at a rate constant measured as cm³/molecule/s, indicating moderate reactivity under atmospheric conditions .

Hexafluorocyclobutene shares similarities with other perfluorinated compounds but possesses unique characteristics due to its cyclic structure. Here are some similar compounds for comparison:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Hexafluorobutadiene | Linear structure; reactive diene; used in polymerization. | |

| Octafluorocyclopentene | Five-membered ring; higher stability; used in specialty chemicals. | |

| Perfluorocyclopropane | Smaller three-membered ring; high reactivity; used in chemical synthesis. |

Uniqueness of Hexafluorocyclobutene: Unlike its linear counterpart (hexafluorobutadiene), hexafluorocyclobutene's cyclic structure imparts distinct strain energy and reactivity patterns. Additionally, compared to octafluorocyclopentene, it has a smaller ring size which influences its chemical behavior and potential applications.

XLogP3

Boiling Point

Melting Point

Other CAS

Wikipedia

Use Classification

Dates

The effect of hexafluorocyclobutene on rat bronchoalveolar lavage fluid surfactant phospholipids and alveolar type II cells

B Jugg, J Jenner, J N Hughes, P RicePMID: 11476160 DOI: 10.1191/096032701678227686

Abstract

Hexafluorocyclobutene (HFCB), a reactive organohalogen gas, causes overwhelming pulmonary oedema. We investigated its effect on the rat lung surfactant system, comparing its action on type II pneumocytes with air-exposed rats. The inflammatory cell population and protein content of bronchoalveolar lavage fluid was analysed following exposure to air or HFCB (LCt30). Six rat lung phospholipids were measured by high-performance liquid chromatography, following solid phase extraction (SPE) from lavage fluid. Transmission electron microscopy (TEM) was used to visualise effects on alveolar type II cell ultrastructure. HFCB caused changes in cell populations and increased lavage fluid protein compared to controls, suggesting a permeability oedema. Changes in the total amount and percentage composition (sustained decrease in phosphatidylglycerol and phosphatidylcholine) of surfactant phospholipids also occurred. TEM observations indicated no direct ultrastructural damage to the type II cells, but showed initial, rapid release of surfactant into the alveolar space. HFCB altered the surfactant system in a manner similar to that shown following another reactive organohalogen gas, perfluoroisobutene (PFIB), but differently to that after phosgene. These differences suggest different mechanisms of action even though pulmonary oedema is the final injury for all gases. Better knowledge of the mechanisms involved will improve prospects for prophylactic/therapeutic intervention.Structure-pulmonary toxicity/retention relationships of inhaled fluorocyclobutenes

M P Maidment, S K Patel, D G Upshall, C M TimperleyPMID: 10215183 DOI: 10.1002/(sici)1099-1263(199903/04)19:2<113::aid-jat551>3.0.co;2-y

Abstract

Hexafluorocyclobutene (HFCB) and derivatives have been used as fumigants, refrigerants and polymerization monomers. When inhaled they produce a potentially fatal pulmonary oedema similar to that induced by perfluoroisobutene (PFIB), a by-product of Teflon manufacture. This study determined the relationship between the chemical structure, respiratory retention and toxicity of HFCB and five analogues in rats and mice. Retention in the rat was determined using a flow-through system combining nose-only exposure and plethysmography. Structural changes to HFCB modified retention. At concentrations of ca. 1 ppm, where uptake was independent of exposure time, the rate of uptake was increased by halogen substitution in the order 3-Br = 1-Br = 1-Cl > 3-Cl = 1-H > HFCB, and was a function of volatility. At concentrations of 6 or 30 ppm, the percentage retained and rate of uptake decreased with time. The total mass retained (micromol kg(-1)) was not proportional to inhaled concentration and was best described by the calculated partition coefficient (octane-water). No clear relationship between retention and reactivity was apparent. The contribution of volatility, partition coefficient and reactivity to the uptake process depended on inhaled concentration. The toxicity of the fluorocyclobutenes agreed with reactivity relationships based on electrophilicity (lowest unoccupied molecular orbital energy), carbanion stability and leaving-group mobility. Toxicity is based principally on the number of successive alkylations (1, 2 or 3) that can occur with tissue nucleophiles.Retention of inhaled hexafluorocyclobutene in the rat

M P Maidment, P Rice, D G UpshallPMID: 7884142 DOI: 10.1002/jat.2550140602